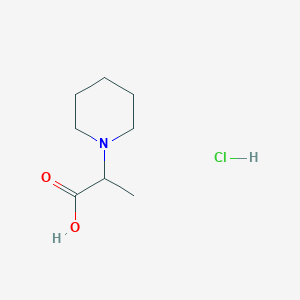![molecular formula C13H14N2O2 B3374722 methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate CAS No. 1034734-67-2](/img/structure/B3374722.png)
methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate
Descripción general
Descripción
Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyridine alkaloid that is derived from the plant species Peganum harmala, which is commonly known as Syrian rue. This compound has been found to have several interesting properties that make it a valuable tool for researchers in various fields.
Mecanismo De Acción
Target of Action
The primary target of methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate is c-Met , a receptor tyrosine kinase . This receptor plays a crucial role in cellular processes such as proliferation, survival, and motility .
Mode of Action
This compound interacts with its target, c-Met, by binding to its active site . This interaction inhibits the receptor’s activity, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the c-Met signaling pathway , which is involved in various cellular processes. By inhibiting c-Met, the compound disrupts these processes, leading to downstream effects such as reduced cell proliferation and survival .
Result of Action
The compound’s action results in moderate to excellent antiproliferative activity against cancer cells . Specifically, it inhibits the proliferation of Hela, A549, HepG2, and MCF-7 cell lines in a dose-dependent manner .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of electron-withdrawing groups can affect the compound’s reactivity . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, the compound's low solubility and stability can make it difficult to work with in certain experimental settings. Additionally, more research is needed to fully understand the compound's mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research involving methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate. One area of focus is the development of new anti-cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Additionally, research is needed to fully understand the compound's mechanism of action, as well as its potential applications in the treatment of neurological disorders. Finally, more studies are needed to investigate the compound's potential side effects and limitations in experimental settings.
Aplicaciones Científicas De Investigación
Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate has been found to have several interesting applications in scientific research. One of the most promising areas of research involves the compound's potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)9-4-2-3-8-10-7-14-6-5-11(10)15-12(8)9/h2-4,14-15H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHMHKRFKYAGSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC3=C2CNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



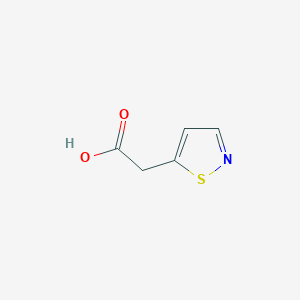
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl-](/img/structure/B3374648.png)

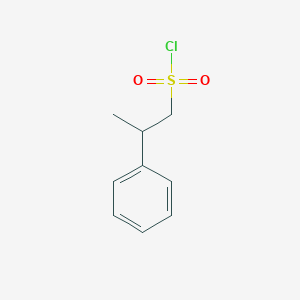

![Tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylate](/img/structure/B3374671.png)

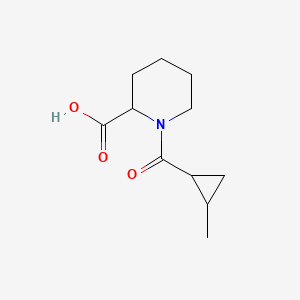
![1-[(2-Fluorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B3374702.png)

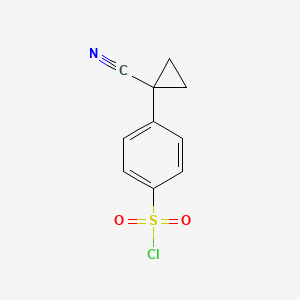

![2-[5-(Prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid](/img/structure/B3374725.png)
